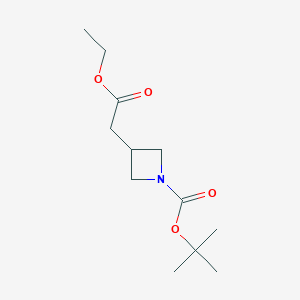

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

カタログ番号 B175039

CAS番号:

158602-35-8

分子量: 243.3 g/mol

InChIキー: HTYZZXUWPRCEIN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 and 241.28 . The compound is a liquid at 20°C and is white to light yellow in color .

Synthesis Analysis

This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes . As reported in the Carreira lab, it can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can undergo [3+2] cycloadditions with dipolariphiles . This reaction is used to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a liquid at 20°C . It has a refractive index of 1.474 and a density of 1.052 g/mL at 25 °C . The compound should be stored at 2-8°C .科学的研究の応用

- Synthesis of Thia and Oxa-azaspiro [3.4]octanes

- Field : Organic Chemistry

- Application : This compound is used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes .

- Method : The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .

- Results : The outcomes of these reactions are small-ring spirocycles, which are important structures in organic chemistry .

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYZZXUWPRCEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

In an oven-dried 250 mL round bottom flask under nitrogen, a mixture of (1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-azetidinyl)acetic acid (10 g, 46.5 mmol) in diethyl ether (100 mL) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (9.80 g, 51.1 mmol), 4-(dimethylamino)pyridine (0.568 g, 4.65 mmol), and ethanol (5.97 mL, 102 mmol) at room temperature and the white mixture was stirred over the weekend. The white reaction mixture became a colorless solution with gummy material at the bottom of the flask after 1 h. The reaction mixture was diluted with ether (300 mL) and washed with 1M aq NaHSO4 solution (150 mL) and saturated aq NaHCO3 solution (150 mL). The organic phase was isolated, dried over MgSO4, and concentrated in vacuo to give the title compound (10.55 g, 93%) as a clear colorless liquid. MS(ES)+ m/e 244.4 [M+H]+.

Quantity

10 g

Type

reactant

Reaction Step One

Quantity

9.8 g

Type

reactant

Reaction Step Two

Name

Yield

93%

Synthesis routes and methods II

Procedure details

A stirred solution of 131 (10.3 mmol), DMF (50 mL), and NEt3 (5.0 mL, 36.0 mmol) at 0° C. was treated with BOC2O (2.5 g, 11.3 mmol) followed by removal of the cooling bath. After 20 h, the reaction mixture was diluted with EtOAc and then washed with H2O, 5% KHSO4, sat. NaHCO3, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, 30% EtOAc/hexanes) gave 132 (1.0 g) as a colorless oil. Rf 0.44 (silica, EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) δ 4.13 (q, J=7 Hz, 2H), 4.01 (m, 2H), 3.60 (dd, J=9 and 6 Hz, 1H), 2.88 (m, 1H), 2.61 (d, J=8 Hz, 2H), 1.44 (s, 9H) 1.25 (t, J=7H, 3H). ##STR57##

Name

131

Quantity

10.3 mmol

Type

reactant

Reaction Step One

Name

Yield

30%

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)

![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)